molecular formula C15H15N3O2 B565193 N'-Desmethyl Amonafide CAS No. 114991-16-1

N'-Desmethyl Amonafide

Cat. No.: B565193
CAS No.: 114991-16-1
M. Wt: 269.304
InChI Key: JFLYCGLQHZUVQZ-UHFFFAOYSA-N
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Description

    N’-Desmethyl Amonafide: is a compound derived from , which is a DNA intercalating agent and an inhibitor of topoisomerase II.

  • The compound is an N-heterocyclic compound, and its structure is related to the parent compound, Amonafide.
  • Preparation Methods

  • Chemical Reactions Analysis

      Reductive Amination: As mentioned earlier, reductive amination could be a key step in the synthesis of N’-Desmethyl Amonafide.

    • Other reactions that N’-Desmethyl Amonafide might undergo include oxidation, reduction, and substitution reactions. specific details on these reactions are not readily available.
  • Scientific Research Applications

      Chemistry: N’-Desmethyl Amonafide’s role as an intermediate in drug synthesis makes it relevant to medicinal chemistry and organic synthesis.

      Biology: Its DNA intercalating properties could be useful for studying DNA-protein interactions or as a probe for DNA structure.

      Industry: While not directly used industrially, its derivatives or related compounds might find applications.

  • Mechanism of Action

    • N’-Desmethyl Amonafide exerts its effects primarily through DNA intercalation and inhibition of topoisomerase II.
    • By intercalating between DNA base pairs, it disrupts DNA replication and transcription processes.
    • Inhibition of topoisomerase II prevents proper DNA unwinding during replication, leading to cell death.
  • Comparison with Similar Compounds

    • Unfortunately, detailed information on similar compounds directly comparable to N’-Desmethyl Amonafide is scarce.
    • you might consider comparing it with other DNA intercalators or topoisomerase inhibitors like doxorubicin or etoposide.

    Remember that while N’-Desmethyl Amonafide’s exact synthesis methods might not be widely published, understanding its properties and potential applications can guide further research and development

    Properties

    IUPAC Name

    5-amino-2-[2-(methylamino)ethyl]benzo[de]isoquinoline-1,3-dione
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H15N3O2/c1-17-5-6-18-14(19)11-4-2-3-9-7-10(16)8-12(13(9)11)15(18)20/h2-4,7-8,17H,5-6,16H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    JFLYCGLQHZUVQZ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CNCCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H15N3O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID50675803
    Record name 5-Amino-2-[2-(methylamino)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50675803
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    269.30 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    114991-16-1
    Record name 5-Amino-2-[2-(methylamino)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50675803
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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    Q & A

    Q1: What is the relevance of N'-Desmethyl Amonafide in the context of Mitonafide administration?

    A1: this compound is a significant metabolite of Mitonafide, reaching substantial plasma concentrations after intravenous administration of the parent drug. The study demonstrates that this compound reaches an exposure (AUC) that is 28% relative to Mitonafide, highlighting its potential pharmacological importance. [] Further investigation into its activity and potential contribution to the overall therapeutic or adverse effect profile of Mitonafide is warranted.

    Q2: How does the elimination half-life of this compound compare to Mitonafide?

    A2: The study indicates that this compound exhibits a terminal elimination half-life of 27.5 hours. [] This is comparable to the terminal half-life of Mitonafide itself, which is reported as 26.9 hours. This suggests that this compound persists in the body for a similar duration as the parent drug, potentially contributing to its overall pharmacological profile.

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